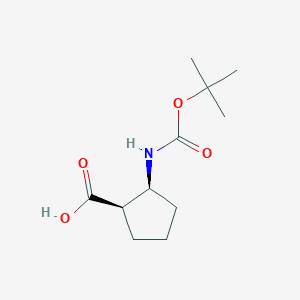

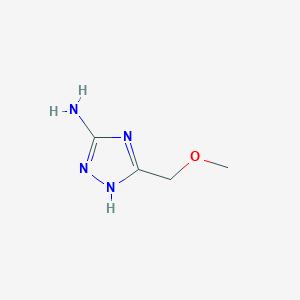

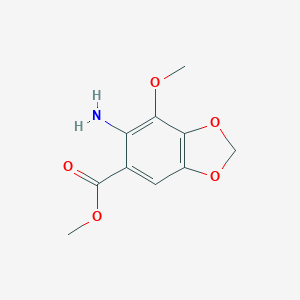

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid

カタログ番号 B169738

CAS番号:

149968-28-5

分子量: 202.64 g/mol

InChIキー: FETCESOEGZHHTR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a compound with the CAS Number: 149968-28-5 . It has a molecular weight of 202.64 . The compound is a solid at room temperature .

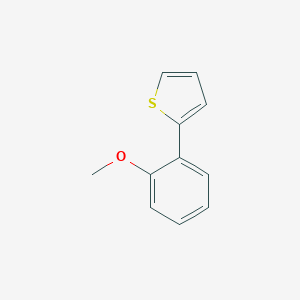

Molecular Structure Analysis

The InChI code for “2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is1S/C8H11ClN2O2/c1-2-3-4-5-10-6 (8 (12)13)7 (9)11-5/h2-4H2,1H3, (H,10,11) (H,12,13) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-butyl-4-chloro-1H-imidazole-5-carboxylic acid” is a solid at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties might be found in related documents .科学的研究の応用

1. Antimicrobial Evaluation

- Application Summary : The compound was used in the synthesis of 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones, which were tested for their in vitro antimicrobial activity .

- Methods of Application : The oxidation of 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones with mercuric(II) acetate in polyethylene glycol (PEG-400) gave the corresponding 2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones .

- Results : The newly synthesized compounds were tested for their in vitro antimicrobial activity .

2. Synthesis of Chromone Derivatives

- Application Summary : The compound was used in the synthesis of novel chromone derivatives containing imidazole moiety .

- Methods of Application : The condensation of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde with various substituted o-hydroxy acetophenones in the presence of 40% KOH in PEG-400 gives the chalcones. Oxidative cyclisation of chalcones with a catalytic amount of iodine in the presence of DMSO gives chromones .

- Results : Chalcones and Chromones were obtained in satisfactory yield .

3. Preparation of 2-butyl-4-chloro-5-formylimidazole

- Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .

- Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .

4. Synthesis of Dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .

- Results : The specific results or outcomes obtained are not provided in the sources .

5. Preparation of Symmetrical Esters

- Application Summary : This compound is used in the preparation of symmetrical esters of dialkyl 4-(2-butyl-5-chloro-1H-imidazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the sources .

- Results : The specific results or outcomes obtained are not provided in the sources .

6. Synthesis of 2-Butyl-4-Chloro-5-Formylimidazole

- Application Summary : This compound is used in the preparation of 2-butyl-4-chloro-5-formylimidazole, which is a key intermediate in the synthesis of the antihypertensive drug losartan .

- Methods of Application : The method involves a condensation reaction of pentamidine hydrochloride, followed by a dehydration reaction to obtain 2-butyl-1H-imidazole-5 (4H)-ketone. Finally, 2-butyl-1H-imidazole-5 (4H)-ketone is reacted with N,N-dimethylformamide in the presence of phosphorus oxychloride .

Safety And Hazards

特性

IUPAC Name |

2-butyl-5-chloro-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-2-3-4-5-10-6(8(12)13)7(9)11-5/h2-4H2,1H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETCESOEGZHHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472680 |

Source

|

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-butyl-4-chloro-1H-imidazole-5-carboxylic acid | |

CAS RN |

149968-28-5 |

Source

|

| Record name | 1H-Imidazole-4-carboxylic acid, 2-butyl-5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

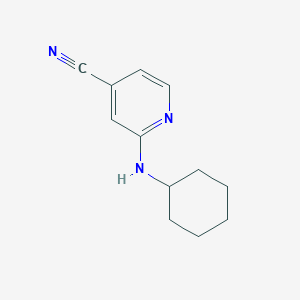

2-(Cyclohexylamino)isonicotinonitrile

127680-82-4

6-Methyl-1H-pyrazolo[4,3-c]pyridine

1357946-60-1

![6-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B169660.png)